molecular formula C12H12N6O3S B14810221 (4E)-3-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-3-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14810221
M. Wt: 320.33 g/mol
InChI Key: CWINBYRNLGGRIU-UHFFFAOYSA-N
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Description

3-methyl-4-[(2-methyl-6-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[(2-methyl-6-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-methyl-6-nitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[(2-methyl-6-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones or pyrazoles.

Scientific Research Applications

3-methyl-4-[(2-methyl-6-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-[(2-methyl-6-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 2-methyl-6-nitrophenylhydrazine
  • 4-nitrophenylhydrazine derivatives

Uniqueness

3-methyl-4-[(2-methyl-6-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its combination of a pyrazole ring with a hydrazone moiety and a nitro group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12N6O3S

Molecular Weight

320.33 g/mol

IUPAC Name

5-methyl-4-[(2-methyl-6-nitrophenyl)diazenyl]-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C12H12N6O3S/c1-6-4-3-5-8(18(20)21)9(6)14-15-10-7(2)16-17(11(10)19)12(13)22/h3-5,16H,1-2H3,(H2,13,22)

InChI Key

CWINBYRNLGGRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C(=S)N)C

Origin of Product

United States

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